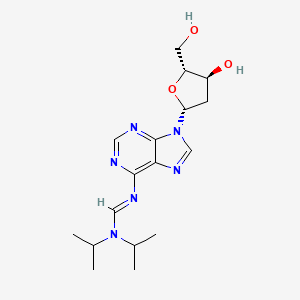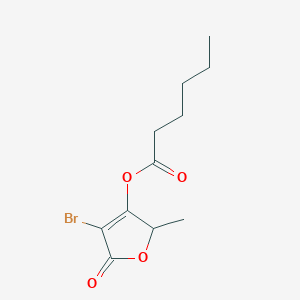
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a bromine atom, a methyl group, and a hexanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methylfuran-3-one. This can be achieved through bromination of 2-methylfuran followed by oxidation.
Formation of the Ester: The next step involves the esterification of 4-bromo-2-methylfuran-3-one with hexanoic acid. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Products include 4-azido-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate or 4-thiocyanato-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate.
Reduction: The major product is 4-bromo-2-methyl-5-hydroxy-2,5-dihydrofuran-3-yl hexanoate.
Oxidation: The major product is 4-bromo-2-carboxy-5-oxo-2,5-dihydrofuran-3-yl hexanoate.
Applications De Recherche Scientifique
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting or modulating the activity of certain enzymes. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
- 4-Fluoro-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
- 4-Iodo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
Uniqueness
Compared to its analogs, 4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate is unique due to the presence of the bromine atom, which can participate in a wider range of chemical reactions. This makes it more versatile in synthetic applications and potentially more effective in biological assays.
Propriétés
Formule moléculaire |
C11H15BrO4 |
|---|---|
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
(4-bromo-2-methyl-5-oxo-2H-furan-3-yl) hexanoate |
InChI |
InChI=1S/C11H15BrO4/c1-3-4-5-6-8(13)16-10-7(2)15-11(14)9(10)12/h7H,3-6H2,1-2H3 |
Clé InChI |
HYPIFBGGWJCERT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OC1=C(C(=O)OC1C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


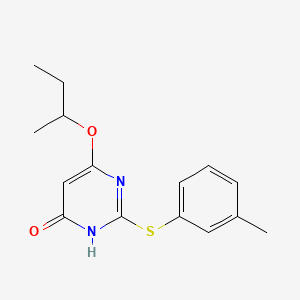
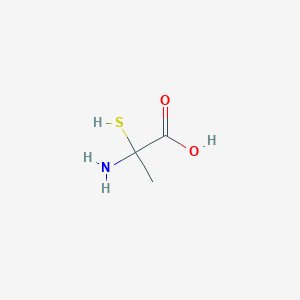
![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
![(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12910765.png)

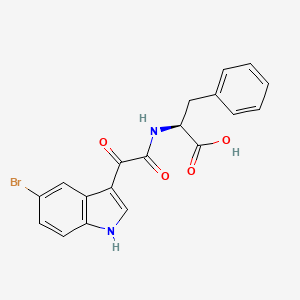
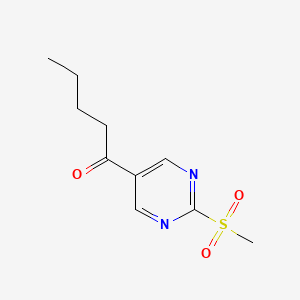

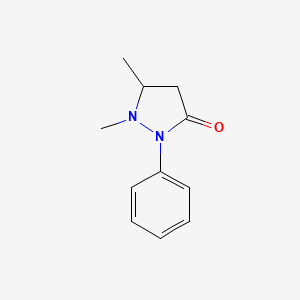
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
